N-(9H-fluoren-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide
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Description
N-(9H-fluoren-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide, also known as SMFA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Synthesis of N-Heterocycles via Sulfinimines
The use of chiral sulfinamides, particularly tert-butanesulfinamide, has been extensively explored for the stereoselective synthesis of amines and their derivatives. This methodology has facilitated the production of diverse N-heterocycles, such as piperidines, pyrrolidines, azetidines, and their fused variants, which are crucial structural motifs in many natural products and therapeutically significant compounds (Philip et al., 2020).
Microbial Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, including perfluoroalkyl acid (PFAA) precursors, undergo microbial degradation in the environment. This process can yield perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), substances with significant environmental and toxicological profiles. Understanding the microbial degradation pathways and intermediates of such compounds is crucial for evaluating their environmental fate and impacts (Liu & Avendaño, 2013).
Bioaccumulation Potential of PFCAs
Research has been conducted to assess the bioaccumulation potential of perfluorinated acids, including PFCAs and perfluorinated sulfonates (PFASs). This study highlighted that bioaccumulation is directly related to the length of the fluorinated carbon chain, with PFASs being more bioaccumulative than PFCAs of the same chain length. The findings suggest that PFCAs with less than seven fluorinated carbons do not meet regulatory criteria for being considered bioaccumulative (Conder et al., 2008).
Fluorinated Alternatives to Long-Chain PFCAs and PFSAs
With the industrial transition away from long-chain PFCAs and PFSAs, over 20 fluorinated alternatives have been identified for various applications, including fluoropolymer manufacture and surface treatments. This review covers their environmental releases, persistence, and human exposure, highlighting significant data gaps in assessing the risks posed by these alternatives (Wang et al., 2013).
Novel Sulfonamide Compounds in Medicinal Chemistry
The synthesis and biological activity of N-sulfonylamino azinones, exhibiting a range of pharmacological properties including diuretic, antihypertensive, anti-inflammatory, and anticancer activities, have been extensively studied. This highlights the importance of novel sulfonamide compounds in developing competitive therapies for various health conditions, including neurological disorders (Elgemeie et al., 2019).
properties
IUPAC Name |
N-(9H-fluoren-2-yl)-1-methylsulfonylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-24(22,23)20-10-14(11-20)18(21)19-15-6-7-17-13(9-15)8-12-4-2-3-5-16(12)17/h2-7,9,14H,8,10-11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDSNTKENQVMCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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